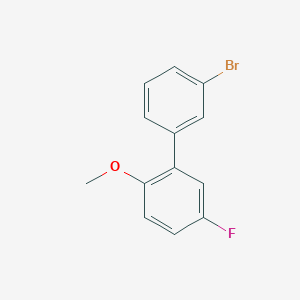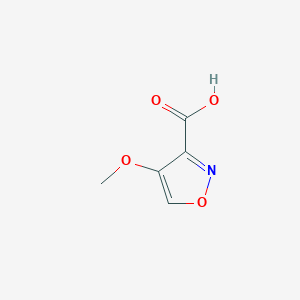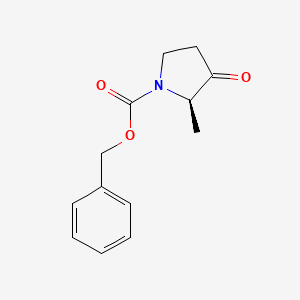![molecular formula C7H8N4S B7967838 1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B7967838.png)
1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, including the condensation of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common synthetic route involves the use of hydrazine hydrate and 2-chloro-3-formylquinoline, which undergoes cyclization to form the desired pyrazolo[3,4-d]pyrimidine scaffold . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the strong interaction between the compound and CDK2, highlighting its potential as a therapeutic agent .
Comparison with Similar Compounds
1-Methyl-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-Methyl-6-methylsulfonyl-pyrazolo[3,4-d]pyrimidine: This compound has a similar structure but with a sulfonyl group instead of a sulfanyl group, which affects its reactivity and biological activity.
1-Methyl-6-chloropyrazolo[3,4-d]pyrimidine:
These comparisons highlight the unique features of this compound, particularly its potential as a CDK2 inhibitor and its diverse reactivity in chemical synthesis.
Properties
IUPAC Name |
1-methyl-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-11-6-5(4-9-11)3-8-7(10-6)12-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZKEKAIMAOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=N1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Bromophenyl)benzo[d][1,3]dioxole](/img/structure/B7967763.png)



![[3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid](/img/structure/B7967800.png)








